molecular formula C15H11NO B7760631 3-Benzylideneindolin-2-one CAS No. 23782-37-8

3-Benzylideneindolin-2-one

Cat. No.: B7760631
CAS No.: 23782-37-8
M. Wt: 221.25 g/mol
InChI Key: SXJAAQOVTDUZPS-RAXLEYEMSA-N
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Description

3-Benzylideneindolin-2-one: is a heterocyclic compound that belongs to the indolinone family It is characterized by a benzylidene group attached to the third position of the indolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the most common methods for synthesizing 3-Benzylideneindolin-2-one is the Knoevenagel condensation . This reaction involves the condensation of indolin-2-one with benzaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions and yields a mixture of E/Z isomeric products .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using various catalytic systems. For instance, palladium-catalyzed intramolecular hydroarylation of N-arylpropiolamides and nickel-catalyzed carbon dioxide insertion followed by coupling reactions are some of the advanced methods employed .

Chemical Reactions Analysis

Types of Reactions: 3-Benzylideneindolin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Benzylideneindolin-2-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives that have applications in organic synthesis .

Biology and Medicine: This compound has shown potential as an antiproliferative agent. It has been studied for its ability to inhibit tubulin polymerization, which is crucial for cell division. This makes it a promising candidate for cancer research .

Industry: In the fragrance and flavor industry, this compound is used as an intermediate in the synthesis of various aromatic compounds .

Mechanism of Action

The mechanism of action of 3-Benzylideneindolin-2-one involves its interaction with multiple molecular targets. One of the primary targets is tubulin, a protein that plays a critical role in cell division. By inhibiting tubulin polymerization, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its benzylidene group, which imparts distinct chemical and biological properties. Its ability to undergo E-Z isomerization and its potential as an antiproliferative agent set it apart from other indolin-2-one derivatives .

Properties

IUPAC Name

(3Z)-3-benzylidene-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJAAQOVTDUZPS-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3359-49-7, 23782-37-8
Record name NSC405961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC134079
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC210734
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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